molecular formula C8H9Br2N B3264153 2,5-Dibromo-3-ethyl-6-methylpyridine CAS No. 38749-85-8

2,5-Dibromo-3-ethyl-6-methylpyridine

Cat. No.: B3264153
CAS No.: 38749-85-8
M. Wt: 278.97 g/mol
InChI Key: CNEQEMHTBCTMFM-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-ethyl-6-methylpyridine is a brominated pyridine derivative. Pyridine derivatives are known for their wide range of applications in various fields, including medicinal chemistry, agrochemicals, and material science. The presence of bromine atoms in the structure of this compound makes it a valuable intermediate for further chemical modifications and synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-3-ethyl-6-methylpyridine typically involves the bromination of 3-ethyl-6-methylpyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or carbon tetrachloride. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-3-ethyl-6-methylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).

    Coupling Reactions: Palladium catalysts and bases like potassium phosphate (K3PO4) are commonly used under inert atmosphere conditions.

    Reduction Reactions: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in solvents such as tetrahydrofuran (THF) are employed.

Major Products

    Substitution Reactions: Formation of new pyridine derivatives with different functional groups.

    Coupling Reactions:

    Reduction Reactions: De-brominated pyridine derivatives.

Scientific Research Applications

2,5-Dibromo-3-ethyl-6-methylpyridine has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agrochemicals: Employed in the development of pesticides and herbicides.

    Material Science: Utilized in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3-ethyl-6-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atoms can participate in halogen bonding, enhancing the compound’s binding affinity to its target.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dibromo-3-methylpyridine: Similar structure but lacks the ethyl group, which may affect its reactivity and applications.

    2,5-Dibromo-3-ethylpyridine:

Uniqueness

2,5-Dibromo-3-ethyl-6-methylpyridine is unique due to the presence of both ethyl and methyl groups, which can enhance its reactivity and versatility in various chemical reactions. This makes it a valuable intermediate for the synthesis of more complex molecules with specific properties.

Properties

IUPAC Name

2,5-dibromo-3-ethyl-6-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Br2N/c1-3-6-4-7(9)5(2)11-8(6)10/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEQEMHTBCTMFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(N=C1Br)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201289601
Record name 2,5-Dibromo-3-ethyl-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201289601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38749-85-8
Record name 2,5-Dibromo-3-ethyl-6-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38749-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dibromo-3-ethyl-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201289601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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